Nemertelline

CAS No.: 59697-14-2

Cat. No.: VC1768291

Molecular Formula: C20H14N4

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59697-14-2 |

|---|---|

| Molecular Formula | C20H14N4 |

| Molecular Weight | 310.4 g/mol |

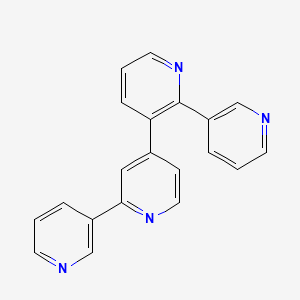

| IUPAC Name | 2-pyridin-3-yl-3-(2-pyridin-3-ylpyridin-4-yl)pyridine |

| Standard InChI | InChI=1S/C20H14N4/c1-4-16(13-21-8-1)19-12-15(7-11-23-19)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H |

| Standard InChI Key | SWWRILUGNLIYGG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=NC=CC(=C2)C3=C(N=CC=C3)C4=CN=CC=C4 |

| Canonical SMILES | C1=CC(=CN=C1)C2=NC=CC(=C2)C3=C(N=CC=C3)C4=CN=CC=C4 |

Introduction

Chemical Properties and Structure

Nemertelline is a tetrapyridyl alkaloid with the molecular formula C₂₀H₁₄N₄ and a molecular weight of 310.352 . Its chemical name is 2-pyridin-3-yl-3-(2-pyridin-3-ylpyridin-4-yl)pyridine . The compound is achiral with no optical activity . Its structure was initially identified and later revised by Cruskie et al.

Physical and Chemical Characteristics

Nemertelline possesses several notable physical and chemical properties that contribute to its biological activity and potential applications. The compound has a density of 1.202 g/cm³, a boiling point of 482.9°C at 760 mmHg, and a flash point of 214.6°C . These high thermal values indicate its stability under various environmental conditions.

Structural Identifiers

The compound can be identified using various chemical notation systems:

Molecular Properties

Additional molecular properties of nemertelline include a partition coefficient (LogP) of 4.26760, a polar surface area (PSA) of 51.56000, and an index of refraction of 1.634 . These properties influence how the compound interacts with biological systems and its potential for absorption, distribution, metabolism, and excretion in living organisms.

Source and Discovery

Biological Origin

Nemertelline was identified as one of the major alkaloids in the marine nemertean worm Amphiporus angulatus . Nemertean worms, also known as ribbon worms, are known to contain various potent toxins including pyridine alkaloids, tetrodotoxin, and cytolytic or neurotoxic peptides .

Historical Context

The compound was named "nemertelline" due to its similarity to the tobacco alkaloid nicotelline . The structure of nemertelline was later revised by further research conducted by Cruskie et al., demonstrating the evolving understanding of this compound's chemical properties .

Biological Activities

Neurotoxic Effects

Research on nemertelline has revealed its neurotoxic properties, although its potency appears to be lower compared to other pyridyl alkaloids found in nemertean worms. Studies have shown that nemertelline has a crayfish acute paralytic dose (PD₅₀) of >120 μg, indicating relatively weak paralytic activity .

Effects on Larval Settlement

Nemertelline has demonstrated the ability to inhibit barnacle larvae settlement with an IC₅₀ (half maximal inhibitory concentration) of 3.2 μM (range: 1.8–6.0 μM) . This antifouling property suggests potential applications in preventing marine biofouling, a significant issue in maritime industries.

Receptor Interactions

Studies have shown that nemertelline, together with other compounds such as anabaseine and 2,3'-bipyridyl, can stimulate stomatogastric muscle nicotinic receptor calcium channels in crayfish . This interaction with nicotinic acetylcholine receptors suggests a mechanism for its neurotoxic effects.

Comparative Biological Activities

The following table compares the biological activities of nemertelline with other nemertean pyridyl alkaloids:

| Compound | Barnacle Larvae Settlement Inhibition IC₅₀ (μM) | Barnacle Larvae Median Lethal Concentration IL₅₀ (μM) | Crayfish Acute Paralytic Dose PD₅₀ (μg) |

|---|---|---|---|

| 2,3'-bipyridyl | 4.1 (3.2–5.3) | 1.9 (1.0–4.3) | 0.88 (0.71–1.1) |

| Anabaseine | 1.2 (0.91–1.7) | 2 | 3.6 (3.1–4.1) |

| Nemertelline | 3.2 (1.8–6.0) | - | >120 |

| Anabasine | 3.0 (1.5–4.9) | - | 3.9 (3.4–4.5) |

Data from this comparative analysis indicates that while nemertelline shows similar potency to other pyridyl alkaloids in inhibiting barnacle larvae settlement, it is significantly less effective as a paralytic agent in crayfish .

Mechanism of Action

Target Receptors

Research suggests that nemertelline primarily interacts with nicotinic acetylcholine receptors (nAChRs) . This interaction is consistent with the mechanisms of other pyridyl alkaloids found in nemertean worms and explains many of its observed biological activities.

Structure-Activity Relationship

Analysis of the effects of a series of analogues to the natural pyridyl alkaloids, including nemertelline, has provided insights into structure-activity relationships. Studies suggest that both nitrogen atoms in pyridyl compounds play important roles in their biological activities, as do their relative positions . Furthermore, protonation of these nitrogens has been shown to inhibit antifouling activity .

Research Applications

Pharmacological Research

The compound's interaction with nicotinic acetylcholine receptors makes it a potential tool for neurological research. Understanding how nemertelline and similar compounds affect these receptors could contribute to research on neurological disorders and the development of novel therapeutic approaches.

Comparative Analysis with Similar Compounds

Structural Relatives

Nemertelline belongs to a family of pyridyl alkaloids found in nemertean worms. Other members of this family include 2,3'-bipyridyl, anabaseine, and anabasine . While these compounds share structural similarities, they exhibit varying degrees of biological activity.

Functional Comparison

Compared to other nemertean pyridyl alkaloids, nemertelline shows distinctive biological activity profiles. For instance, while it is less potent as a paralytic agent compared to 2,3'-bipyridyl and anabaseine, it maintains similar efficacy in inhibiting barnacle larvae settlement . This suggests that these compounds may have evolved to serve multiple defensive functions in nemertean worms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume